molecular formula C12H8F5NO3 B14442905 Pentafluorophenyl (2S)-6-oxopiperidine-2-carboxylate CAS No. 78664-72-9

Pentafluorophenyl (2S)-6-oxopiperidine-2-carboxylate

Cat. No.: B14442905
CAS No.: 78664-72-9
M. Wt: 309.19 g/mol
InChI Key: FYJGPXVTARLULP-BYPYZUCNSA-N
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Description

Pentafluorophenyl (2S)-6-oxopiperidine-2-carboxylate is a chemical compound that features a pentafluorophenyl group attached to a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pentafluorophenyl (2S)-6-oxopiperidine-2-carboxylate typically involves the reaction of pentafluorophenol with (2S)-6-oxopiperidine-2-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include an inert atmosphere and a solvent such as dichloromethane or tetrahydrofuran .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

Pentafluorophenyl (2S)-6-oxopiperidine-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Amide derivatives and thiol esters.

    Reduction: Alcohol derivatives.

    Oxidation: Carboxylic acids and ketones.

Scientific Research Applications

Chemistry

In chemistry, Pentafluorophenyl (2S)-6-oxopiperidine-2-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique reactivity makes it valuable in the development of new synthetic methodologies .

Biology

In biological research, this compound is utilized in the study of enzyme mechanisms and protein-ligand interactions. Its ability to form stable amide bonds with peptides and proteins makes it a useful tool in bioconjugation studies .

Medicine

In medicinal chemistry, this compound is explored for its potential as a drug precursor. Its structural features allow for the design of novel therapeutic agents targeting specific biological pathways .

Industry

In the industrial sector, this compound is used in the production of advanced materials, including polymers and coatings. Its incorporation into polymer matrices can enhance the material’s properties, such as thermal stability and chemical resistance .

Mechanism of Action

The mechanism of action of Pentafluorophenyl (2S)-6-oxopiperidine-2-carboxylate involves its interaction with specific molecular targets. The pentafluorophenyl group can engage in π-π interactions, hydrogen bonding, and dipole-dipole interactions with various biomolecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to changes in cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pentafluorophenyl (2S)-6-oxopiperidine-2-carboxylate is unique due to the combination of the pentafluorophenyl group and the (2S)-6-oxopiperidine-2-carboxylate moiety. This combination imparts distinct reactivity and stability, making it a versatile compound for various applications .

Properties

CAS No.

78664-72-9

Molecular Formula

C12H8F5NO3

Molecular Weight

309.19 g/mol

IUPAC Name

(2,3,4,5,6-pentafluorophenyl) (2S)-6-oxopiperidine-2-carboxylate

InChI

InChI=1S/C12H8F5NO3/c13-6-7(14)9(16)11(10(17)8(6)15)21-12(20)4-2-1-3-5(19)18-4/h4H,1-3H2,(H,18,19)/t4-/m0/s1

InChI Key

FYJGPXVTARLULP-BYPYZUCNSA-N

Isomeric SMILES

C1C[C@H](NC(=O)C1)C(=O)OC2=C(C(=C(C(=C2F)F)F)F)F

Canonical SMILES

C1CC(NC(=O)C1)C(=O)OC2=C(C(=C(C(=C2F)F)F)F)F

Origin of Product

United States

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